molecular formula C79H135N31O17 B12374366 DYRKtide

DYRKtide

Cat. No.: B12374366
M. Wt: 1791.1 g/mol
InChI Key: MHTXZHOYPJLNHB-VOCFVMJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: DYRKtide is synthesized using standard solid-phase peptide synthesis techniques. The peptide sequence is assembled step-by-step on a solid support, with each amino acid being added sequentially. The final product is cleaved from the resin and purified using high-performance liquid chromatography to achieve a purity of over 95% .

Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The peptide is then lyophilized and stored at -20°C to maintain stability .

Mechanism of Action

DYRKtide exerts its effects by serving as a substrate for DYRK1A, which phosphorylates specific serine or threonine residues in the peptide sequence. This phosphorylation event is crucial for the regulation of various cellular processes. DYRK1A is involved in multiple signaling pathways, including those related to cell cycle control, neuronal differentiation, and synaptic transmission .

Comparison with Similar Compounds

DYRKtide is unique in its design as an optimal substrate for DYRK1A. Similar compounds include other peptides and small molecules that serve as substrates or inhibitors of DYRK1A and related kinases. Some of these compounds include:

This compound’s specificity and efficiency as a substrate for DYRK1A make it a valuable tool in biochemical and biomedical research.

Properties

Molecular Formula

C79H135N31O17

Molecular Weight

1791.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C79H135N31O17/c1-44(2)40-53(66(118)100-48(22-10-32-93-76(84)85)63(115)97-42-60(112)107-36-17-29-59(107)73(125)110-39-16-28-58(110)69(121)103-52(74(126)127)21-7-8-30-80)105-70(122)57-27-15-38-109(57)72(124)55(43-111)106-61(113)45(3)98-68(120)56-26-14-37-108(56)71(123)51(25-13-35-96-79(90)91)102-67(119)54(41-46-18-5-4-6-19-46)104-65(117)50(24-12-34-95-78(88)89)101-64(116)49(23-11-33-94-77(86)87)99-62(114)47(81)20-9-31-92-75(82)83/h4-6,18-19,44-45,47-59,111H,7-17,20-43,80-81H2,1-3H3,(H,97,115)(H,98,120)(H,99,114)(H,100,118)(H,101,116)(H,102,119)(H,103,121)(H,104,117)(H,105,122)(H,106,113)(H,126,127)(H4,82,83,92)(H4,84,85,93)(H4,86,87,94)(H4,88,89,95)(H4,90,91,96)/t45-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1

InChI Key

MHTXZHOYPJLNHB-VOCFVMJUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(C)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

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